N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-fluoro-1H-indole-2-carboxamide
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Overview
Description
N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-fluoro-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound features a unique spirocyclic structure, which contributes to its distinct chemical and biological properties.
Preparation Methods
The synthesis of N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-fluoro-1H-indole-2-carboxamide involves several steps:
Formation of the Spirocyclic Intermediate: The spirocyclic intermediate, 1,4-dioxaspiro[4.5]decan-8-yl, can be synthesized from 2-acetylcyclohexanone via ethylene ketal formation, hydrazone formation, and iodination.
Aminocarbonylation: The intermediate is then subjected to palladium-catalyzed aminocarbonylation to form the desired spirocyclic acrylamide.
Coupling with Indole Derivative: The final step involves coupling the spirocyclic acrylamide with 4-fluoro-1H-indole-2-carboxamide under suitable reaction conditions to yield the target compound.
Chemical Reactions Analysis
N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-fluoro-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Scientific Research Applications
N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-fluoro-1H-indole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-fluoro-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-fluoro-1H-indole-2-carboxamide can be compared with other indole derivatives:
Properties
IUPAC Name |
N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-4-fluoro-1H-indole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c19-13-2-1-3-14-12(13)10-15(21-14)16(23)22-17(11-20)4-6-18(7-5-17)24-8-9-25-18/h1-3,10,21H,4-9H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSXWZKMAKZVPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C#N)NC(=O)C3=CC4=C(N3)C=CC=C4F)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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